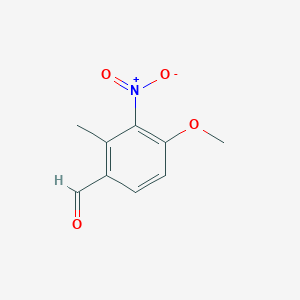
4-methoxy-2-methyl-3-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzaldehyde, featuring a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-methyl-3-nitrobenzaldehyde can be synthesized through a nitration reaction of 4-methoxy-2-methylbenzaldehyde. The nitration process involves the introduction of a nitro group into the aromatic ring using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Reduction: 4-Methoxy-2-methyl-3-aminobenzaldehyde.
Oxidation: 4-Methoxy-2-methyl-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2-methyl-3-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition mechanisms, particularly those involving aldehyde dehydrogenases.
Gene Expression Regulation: It is utilized in research on the regulation of gene expression, as it can interact with specific molecular targets involved in transcriptional regulation.
Material Science: The compound’s derivatives are explored for their potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-3-nitrobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. For instance, as an inhibitor of drug-metabolizing enzymes, it binds to the active site of the enzyme, impeding its catalytic function. This interaction can lead to changes in metabolic pathways and affect the biological activity of other compounds.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
3-Methoxy-2-nitrobenzaldehyde: Similar structure but with different positions of the methoxy and nitro groups.
4-Methyl-3-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
Uniqueness
4-Methoxy-2-methyl-3-nitrobenzaldehyde is unique due to the presence of both methoxy and methyl groups along with the nitro group on the benzene ring. This combination of substituents influences its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
4-methoxy-2-methyl-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-11)3-4-8(14-2)9(6)10(12)13/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTNPYIGIFIFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 1,3-dioxo-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6601827.png)
![1-[(4-methoxyphenyl)methyl]-3,3-dimethyl-4-phenylazetidin-2-one](/img/structure/B6601833.png)

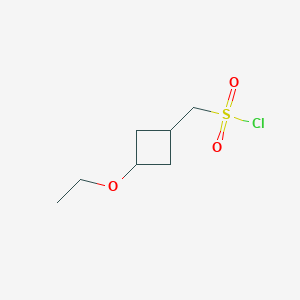
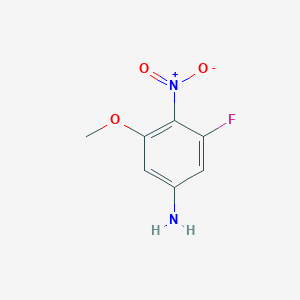



![methyl 3-formyl-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6601868.png)

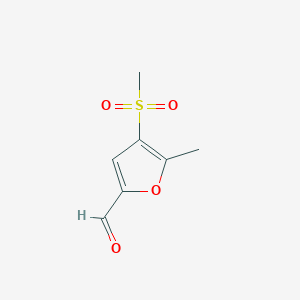
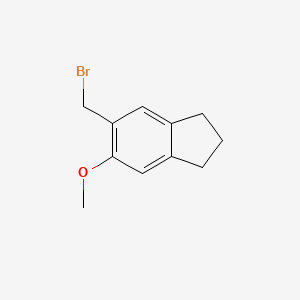
![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)
